

In-Depth Technical Guide: Brain Penetrability of JNJ-28583113

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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160

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Executive Summary

JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a target implicated in a variety of central nervous system (CNS) disorders.^{[1][2][3]} This document provides a comprehensive technical overview of the brain penetrability of **JNJ-28583113**, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The compound demonstrates the ability to cross the blood-brain barrier (BBB) and engage its target in the CNS.^{[1][4]} However, its utility for systemic in vivo applications is limited by rapid metabolism in the plasma.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of **JNJ-28583113**.

Table 1: In Vitro Potency of **JNJ-28583113**

Parameter	Species	Cell Line	Assay Type	Value	Reference
IC ₅₀	Human	hTRPM2-HEK	Ca ²⁺ Flux	126 ± 0.5 nM	[2] [3]
IC ₅₀	Rat	rTRPM2-expressing cells	Ca ²⁺ Flux	25 nM	
IC ₅₀	Chimpanzee	cTRPM2-expressing cells	Ca ²⁺ Flux	100 nM	

Table 2: In Vivo Pharmacokinetics of **JNJ-28583113** in Rats

Parameter	Species	Strain	Dose	Route	Time Point	Brain Concentration	Plasma Concentration	Reference
Concentration	Rat	Harlan Sprague Dawley	10 mg/kg	Subcutaneous	30 min	Up to 400 ng/mL (~1.1 μM)	Not Detected	
Metabolism	Rat	Harlan Sprague Dawley	10 mg/kg	Subcutaneous	30 min, 2h, 6h	-	Rapidly metabolized	[1] [2] [3]

Note: The rapid plasma metabolism of **JNJ-28583113** results in undetectable levels of the parent compound in plasma, precluding the calculation of a traditional brain-to-plasma ratio.

Experimental Protocols

In Vivo Brain Penetrability Study in Rats

This protocol outlines the methodology used to assess the brain concentration of **JNJ-28583113** following systemic administration in rats.

- Animal Model:
 - Species: Rat
 - Strain: Harlan Sprague Dawley
 - Weight: Approximately 400 g
- Dosing:
 - Compound: **JNJ-28583113**
 - Dose: 10 mg/kg
 - Route of Administration: Subcutaneous (s.c.) injection
 - Vehicle: While not explicitly stated in the available literature, a common vehicle for subcutaneous injection of small molecules is a solution of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline.
- Sample Collection:
 - Time Points: Brain and plasma samples were collected at 0.5, 2, and 6 hours post-dosing.
 - Procedure:
 - At the designated time points, animals are anesthetized.
 - Blood is collected via cardiac puncture into tubes containing an anticoagulant.
 - Plasma is separated by centrifugation.
 - The brain is perfused with saline to remove circulating blood.
 - The whole brain is excised, weighed, and homogenized.

- Bioanalysis:
 - Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the concentrations of **JNJ-28583113** and its acid metabolite (JNJ-61377069) in brain homogenate and plasma samples.

In Vitro TRPM2 Functional Assays

This assay measures the ability of **JNJ-28583113** to inhibit TRPM2-mediated calcium influx in a cellular context.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPM2 (hTRPM2-HEK).
- Procedure:
 - hTRPM2-HEK cells are seeded into 96-well plates.
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
 - Cells are washed to remove excess dye.
 - **JNJ-28583113** is added at various concentrations and incubated for a predefined period.
 - TRPM2 is activated by adding an agonist, such as H₂O₂ (e.g., 300 µM).
 - The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
 - The IC₅₀ value is calculated from the concentration-response curve.

This assay assesses the downstream effect of TRPM2 inhibition by **JNJ-28583113** on the phosphorylation status of GSK-3β.

- Cell Line: hTRPM2-HEK cells or microglial cell lines.
- Procedure:

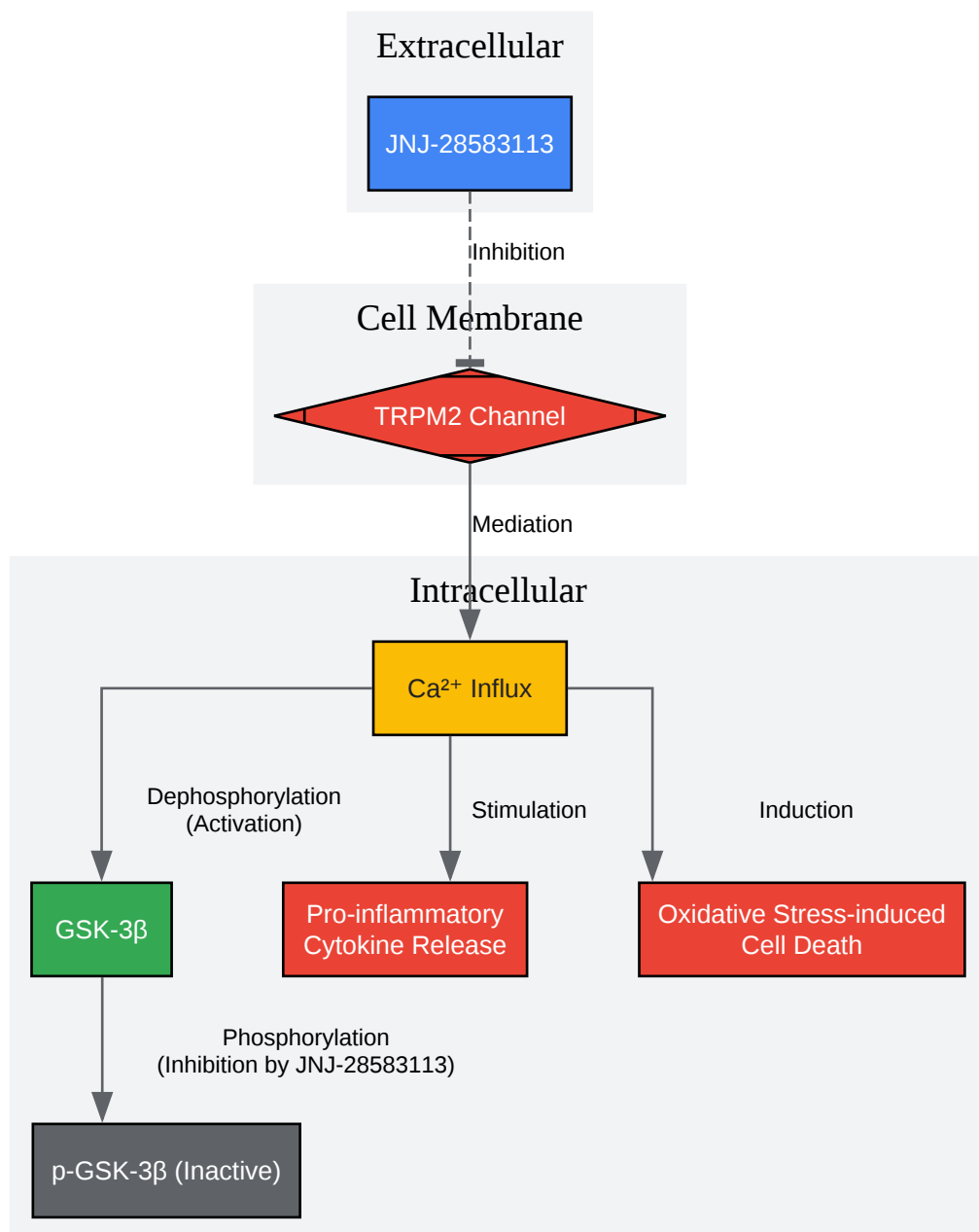
- Cells are seeded in culture plates and allowed to adhere.
- Cells are pre-incubated with **JNJ-28583113** (e.g., 10 μ M) for 30 minutes.
- TRPM2 is activated with H_2O_2 (e.g., 300 μ M) for a specified time (e.g., 10-30 minutes).
- Cells are lysed, and protein concentration is determined.
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies specific for phosphorylated GSK-3 β (p-GSK-3 β) and total GSK-3 β .
- Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
- Bands are visualized using a chemiluminescence detection system, and the ratio of p-GSK-3 β to total GSK-3 β is quantified.

This protocol evaluates the effect of **JNJ-28583113** on the release of pro-inflammatory cytokines from activated microglia.

- Cell Type: Primary microglia or a microglial cell line (e.g., BV2).
- Procedure:
 - Microglial cells are plated in 24-well plates.
 - Cells are pre-treated with various concentrations of **JNJ-28583113** for 1 hour.
 - Microglia are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
 - After a 24-hour incubation period, the cell culture supernatant is collected.
 - The concentrations of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Visualizations

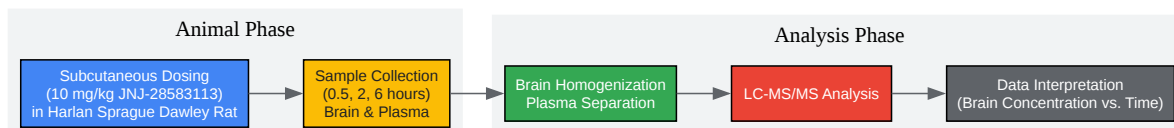
Signaling Pathway of JNJ-28583113 Action



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Caption: Signaling pathway illustrating the inhibitory action of **JNJ-28583113** on the TRPM2 channel.

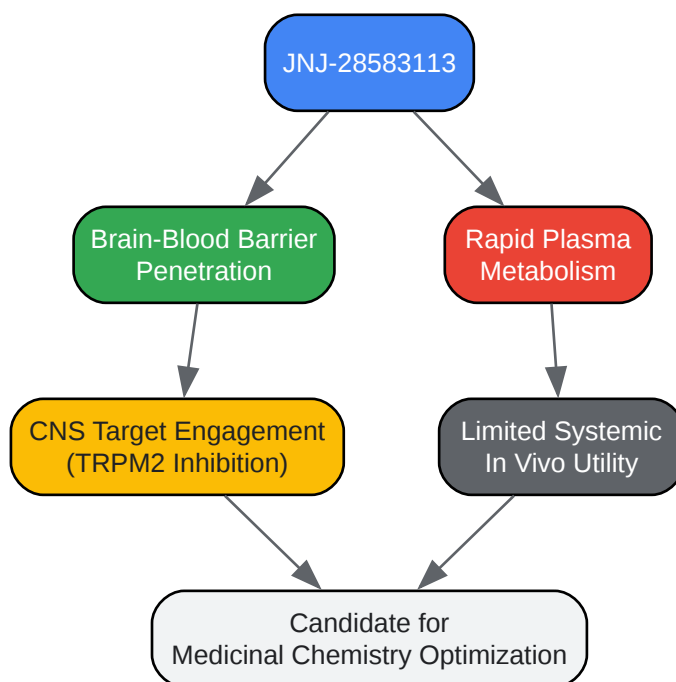
Experimental Workflow for In Vivo Brain Penetrability



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Caption: Workflow for the in vivo assessment of **JNJ-28583113** brain penetrability in rats.

Logical Relationship of JNJ-28583113's Properties



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Caption: Logical flow from the properties of **JNJ-28583113** to its development potential.

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References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of JNJ-28583113: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. medkoo.com [medkoo.com]
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